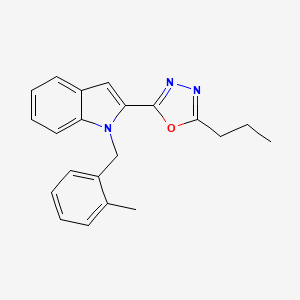
1-(2-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, involves oxidative cyclisation of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides using di(acetoxy)iodobenzene. This method highlights a general approach to constructing the oxadiazole ring and attaching it to the indole moiety, which could be applicable to the synthesis of our compound of interest (Rapolu et al., 2013).
Molecular Structure Analysis
The structure of similar oxadiazole derivatives has been confirmed by spectroscopic methods, indicating that structural modifications can significantly impact the compound's biological activities. For instance, the introduction of a benzyloxyl substituent on the indole component has shown to improve antiproliferative activity (Wang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Anti-inflammatory Activities
Compounds structurally related to 1-(2-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole have been explored for their potential in antiproliferative and anti-inflammatory activities. One study synthesized a series of related compounds and evaluated their effectiveness against human cancer cell lines and inflammation, discovering that certain compounds showed notable activity in these areas, suggesting a potential for therapeutic applications (Rapolu et al., 2013).
Anticancer Properties
Another significant application is in the field of cancer treatment. Research has been conducted on the synthesis and evaluation of indole–quinoline–oxadiazole hybrids for their cytotoxic potential in cancer cell lines. One study identified a compound exhibiting a low IC50 value against breast adenocarcinoma cells and potential as a tubulin inhibitor, which could be significant in cancer therapy (Kamath et al., 2016).
Antineoplastic Activity
Indolyl-1,3,4-oxadiazole derivatives, a class to which the compound belongs, have been studied for their antineoplastic activity. A study synthesized new derivatives and evaluated some of them for their potential in cancer treatment, indicating a potential application in the field of oncology (Farghaly et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Novel compounds containing the indole and oxadiazole moieties have been synthesized and tested for their antimicrobial and anti-inflammatory activities. This research suggests potential applications in developing new treatments for microbial infections and inflammation (Bassyouni et al., 2012).
Urease Inhibition
In medicinal chemistry, the inhibition of enzymes like urease is a significant area of research. A study involving novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides indicated potent inhibitory activity against urease enzyme, showcasing another potential application area (Nazir et al., 2018).
Eigenschaften
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-8-20-22-23-21(25-20)19-13-16-10-6-7-12-18(16)24(19)14-17-11-5-4-9-15(17)2/h4-7,9-13H,3,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFELGPNGTGMDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)
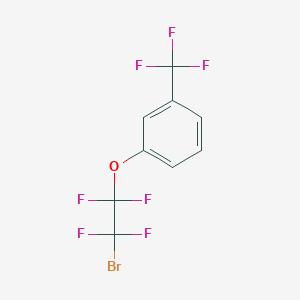
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)
![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)

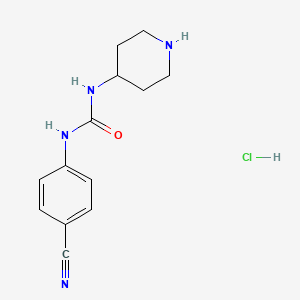
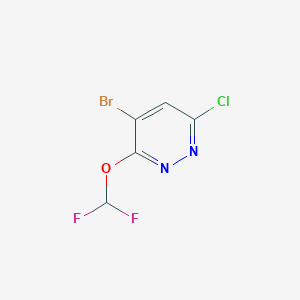
![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
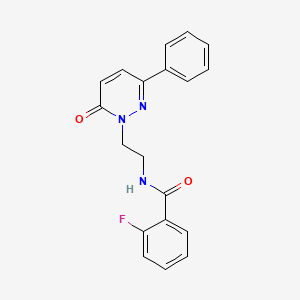

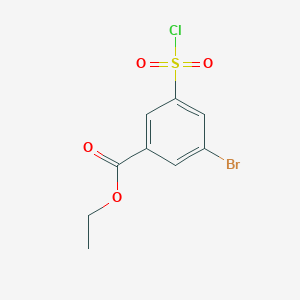
![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)